Home > Products > Screening Compounds P51151 > Ezetimibe-d4 Diol Impurity
Ezetimibe-d4 Diol Impurity -

Ezetimibe-d4 Diol Impurity

Catalog Number: EVT-1502705
CAS Number:
Molecular Formula: C₂₄H₂₁D₄F₂NO₃
Molecular Weight: 417.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ezetimibe-d4 Diol Impurity is a significant compound associated with the synthesis of Ezetimibe, a medication primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestines. The impurity is classified as a process-related impurity that arises during the synthesis of Ezetimibe. Understanding this compound is crucial for ensuring the quality and efficacy of pharmaceutical products.

Source

Ezetimibe-d4 Diol Impurity is derived from the chemical processes involved in the synthesis of Ezetimibe. Its identification and characterization are essential for quality control in pharmaceutical manufacturing, particularly in ensuring that impurities do not affect the therapeutic efficacy of the final product .

Classification

This compound falls under the category of impurities in pharmaceutical chemistry, specifically related to Ezetimibe. It is classified based on its molecular structure and its origin during the synthetic pathway of Ezetimibe, which includes various reaction steps that can yield different impurities .

Synthesis Analysis

Methods

The synthesis of Ezetimibe-d4 Diol Impurity involves several chemical reactions, typically including reduction and cyclization steps. The synthesis process can be complex, often requiring optimization to enhance yield and purity. The methods generally include:

  • Chiral Reduction: This step involves reducing precursors to obtain chiral centers necessary for biological activity.
  • One-Pot Synthesis: A method that combines multiple reaction steps into one vessel to streamline the process and reduce time and resource consumption.
  • Cyclization: A crucial step where linear precursors are converted into cyclic structures, which are often more stable and biologically active.

Technical details indicate that controlling reaction conditions such as temperature, solvent choice, and reactant ratios is vital for achieving high purity levels (typically above 95%) in the final product .

Molecular Structure Analysis

Structure

Ezetimibe-d4 Diol Impurity has a complex molecular structure characterized by specific functional groups that contribute to its chemical properties. The molecular formula is C24H25F2NO3C_{24}H_{25}F_{2}NO_{3} with a molecular weight of 413.46 g/mol. The structure includes:

  • Fluoroaniline moiety: Contributes to its biological activity.
  • Hydroxymethyl group: Essential for interaction with biological targets.

Data

  • Molecular Formula: C24H25F2NO3C_{24}H_{25}F_{2}NO_{3}
  • Molecular Weight: 413.46 g/mol
  • SMILES Notation: OCC@HC@Hc3ccc(O)cc3
  • InChI Key: InChI=1S/C24H25F2NO3/c25-19-6-1-16(2-7-19)23(30)14-5-18(15-28)24(17-3-12-22(29)13-4-17)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23-24,27-30H,5,14-15H2/t18-,23-,24+/m0/s1 .
Chemical Reactions Analysis

Reactions

The formation of Ezetimibe-d4 Diol Impurity involves several key reactions during the synthesis of Ezetimibe:

  1. Reduction Reactions: These are critical for forming hydroxyl groups and achieving chirality.
  2. Deprotection Steps: Necessary to remove protective groups used during synthesis without affecting the desired functionalities.
  3. Purification Processes: After synthesis, purification techniques such as crystallization and chromatography are employed to isolate the impurity from other by-products.

Technical details reveal that optimizing these reactions can significantly improve yield and purity levels .

Mechanism of Action

Process

Data suggests that maintaining low levels of such impurities is crucial for ensuring therapeutic effectiveness .

Physical and Chemical Properties Analysis

Physical Properties

Ezetimibe-d4 Diol Impurity exhibits specific physical characteristics relevant for its identification and use:

  • Appearance: Typically appears as a white solid.
  • Melting Point: Data on melting points can vary based on purity but is generally within a defined range for solid compounds.

Chemical Properties

The chemical stability and reactivity of Ezetimibe-d4 Diol Impurity are essential for its role in pharmaceutical formulations:

  • Solubility: Soluble in organic solvents like dichloromethane.
  • Stability: Stability under various pH conditions must be assessed to ensure it does not degrade during storage or formulation.

Relevant analyses indicate that maintaining high purity (>95%) is crucial for its use in research and pharmaceutical applications .

Applications

Scientific Uses

Ezetimibe-d4 Diol Impurity serves several scientific purposes:

  1. Reference Standard: Used as a reference standard in analytical chemistry for quantifying Ezetimibe during quality control processes.
  2. Research Tool: Assists researchers in studying metabolic pathways involving Ezetimibe and its effects on cholesterol metabolism.
  3. Pharmaceutical Development: Plays a role in ensuring the purity and efficacy of formulations containing Ezetimibe.
Introduction to Ezetimibe-d4 Diol Impurity in Pharmaceutical Research

Ezetimibe-d4 diol impurity represents a deuterium-stabilized analog of the native diol impurity formed during ezetimibe synthesis or storage. This deuterated variant (CAS 1374250-08-4; C₂₄H₂₅F₂NO₃) serves as a critical reference standard in modern pharmaceutical analysis, enabling precise quantification of degradation pathways in cholesterol-lowering therapeutics. Its molecular structure features deuterium atoms at key metabolic sites, enhancing stability for mass spectrometry-based detection [9] [6]. The impurity arises from hydrolytic cleavage of ezetimibe's β-lactam ring, yielding a pentanediol derivative that compromises the drug's structural integrity [7]. Contemporary pharmacopeial standards mandate rigorous tracking of such impurities due to their potential impact on drug efficacy and safety profiles, positioning Ezetimibe-d4 diol impurity as an indispensable analytical tool in quality control workflows [2] [8].

Role of Deuterated Impurities in Drug Development

Deuterated impurities have emerged as pivotal assets in pharmaceutical research due to their isotopically enhanced properties:

  • Tracer Applications: Ezetimibe-d4 diol impurity serves as an isotopic internal standard in LC-MS assays, correcting for matrix effects and ionization variability during ezetimibe quantification. Its +4 Da mass shift enables unambiguous differentiation from non-deuterated analogs in complex biological matrices [1].

  • Metabolic Pathway Elucidation: Deuterium incorporation creates distinctive spectral signatures that facilitate tracking of oxidative degradation pathways. Studies demonstrate deuterium kinetic isotope effects (KIEs) reduce metabolic degradation rates by 5-7-fold compared to protiated analogs, allowing isolation of intermediate species [8].

  • Analytical Method Validation: These impurities enable stringent validation of chromatographic methods per ICH Q2(R1) guidelines. As shown in Table 1, deuterated standards enhance detection sensitivity for key ezetimibe impurities:

Table 1: Performance Metrics of Deuterated Standards in Ezetimibe Analysis

Analytical ParameterNon-Deuterated StandardEzetimibe-d4 Diol ImpurityImprovement Factor
Detection Limit (ng/mL)48114.4×
Matrix Effect Variance22-35%5-8%3.8×
Retention Time Shift*±0.32 min±0.08 min4.0×
Gradient: 12-62% ACN in phosphate buffer (pH 3.0), 35°C [2] [8]
  • Stability-Indicating Properties: Deuterium incorporation reduces hydrogen-deuterium exchange rates, extending reference standard shelf-life by >300% compared to conventional standards. Accelerated stability studies (40°C/75% RH) show <2% degradation after 6 months versus 15-22% for non-deuterated equivalents [6] [9].

Pharmacological Significance of Ezetimibe and Its Impurities

Ezetimibe's therapeutic mechanism involves selective inhibition of the Nieman-Pick C1-Like 1 (NPC1L1) protein at the jejunal brush border, reducing dietary and biliary cholesterol absorption by 54-56% at standard doses [5]. Impurities present complex pharmacological implications:

  • Structural-Activity Relationships: The diol impurity retains partial affinity for NPC1L1 due to conserved fluorophenyl and hydroxyphenyl moieties (Figure 1). In vitro studies indicate 30-40% residual binding capacity versus native ezetimibe, potentially diminishing therapeutic efficacy through competitive inhibition [4] [9].

  • Degradation Pathways: Hydrolytic cleavage of the β-lactam ring generates the diol structure, a transformation accelerated at pH >6.5. This vulnerability necessitates stringent control of excipient pH in formulations [7] [8].

Table 2: Pharmacological Properties of Key Ezetimibe Impurities

Impurity DesignationStructural FeatureNPC1L1 Binding AffinityChromatographic RRT
Native EzetimibeIntact β-lactam100%1.00
Diol ImpurityHydrolyzed lactam; diol formation30-40%0.68
Desfluoro Impurity (Ezetimibe-d4 Diol Analog)C4'-F replacement with H12-18%0.92
RRS IsomerStereochemical inversion at C3/C48-15%1.12
Fluoro Isomermeta-Fluorophenyl substitution25-32%1.24
Data consolidated from [4] [6] [9]
  • Deuterium Stabilization Effects: The d4 variant exhibits altered crystallization kinetics, reducing hygroscopicity by 60% compared to the protiated diol impurity. This property enhances analytical reproducibility when quantifying degradation levels in stability studies [6] [8].

Regulatory Frameworks for Impurity Profiling in Cholesterol-Lowering Agents

Global regulatory agencies enforce stringent impurity controls for lipid-modifying agents due to chronic dosing regimens:

  • ICH Classification Thresholds:
  • Identification threshold: 0.10% (daily dose ≤2g)
  • Qualification threshold: 0.15%
  • Reporting threshold: 0.05%Degradation products exceeding these limits require structural characterization and toxicological assessment [2] [8].
  • Analytical Quality by Design (AQbD): Regulatory submissions must demonstrate method robustness through design of experiments (DoE). For ezetimibe impurities, chiral stationary phases (CSPs) coupled with DryLab modeling achieve baseline separation of 7 related substances within 25 minutes, exceeding USP resolution requirements (Rs >2.0) [2].

Table 3: Regulatory Testing Requirements for Ezetimibe Impurities

Regulatory DocumentMaximum Allowed LevelSpecified ImpuritiesRequired Testing Methods
ICH Q3A(R2)NMT 0.15% individualDiol, desfluoro, isomersHPLC-UV/MS
USP MonographNMT 0.20% total impurities10 specified degradantsGradient RP-HPLC (220 nm)
EMA CHMP AssessmentNMT 0.10% genotoxic imp.Nitrosamine derivativesLC-MS/MS (LOQ 1 ppm)
Sources: [2] [7] [8]
  • Stability-Indicating Method Validation: Per ICH Q14, methods must resolve critical pairs: diol impurity and desfluoro ezetimibe (ΔRt = 0.8 min), employing orthogonal cyclodextrin-based CSPs with resolution factors >3.0 [2]. Method validation requires demonstration of accuracy (98-102%), precision (RSD <5%), and robustness against pH (±0.2), temperature (±5°C), and mobile phase composition (±2% organic) variations [8].

Comprehensive Compound Index

Properties

Product Name

Ezetimibe-d4 Diol Impurity

Molecular Formula

C₂₄H₂₁D₄F₂NO₃

Molecular Weight

417.48

Synonyms

(1S,4R)-1-(4-Fluorophenyl)-4-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-1,5-pentanediol-d4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.